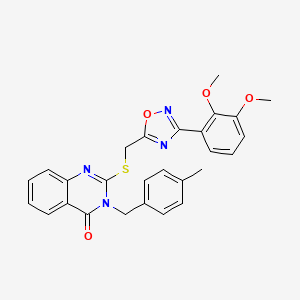

![molecular formula C23H14ClF2N5OS B2902825 7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-71-8](/img/structure/B2902825.png)

7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

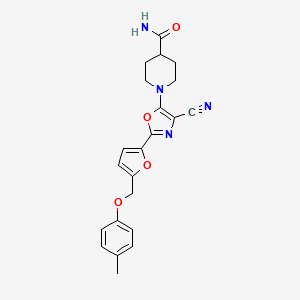

Antitumor Activity

The compound has demonstrated promising antitumor activity in preclinical studies. Researchers synthesized a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives. In Swiss albino mice with Ehrlich ascites carcinoma (EAC), six specific compounds (IIh, IIi, IIj, IIIh, IIIi, and IIIj) exhibited significant antitumor effects. Notably, the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring were crucial for this action .

Tuberculosis Research

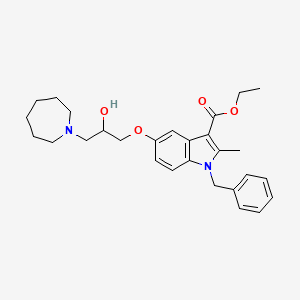

Given the compound’s unique structure, it could be explored as a potential agent against tuberculosis (TB). Researchers have investigated related indole derivatives for their in vitro antitubercular activity. Although not directly studied, this compound’s structural similarity to other active molecules warrants further evaluation .

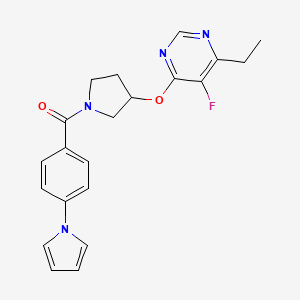

Drug Design and Optimization

The compound’s unique structure makes it an interesting candidate for drug design and optimization. Medicinal chemists could modify its substituents to enhance its pharmacological properties, potentially leading to novel therapeutic agents.

Mécanisme D'action

Target of Action

Quinazoline derivatives, to which this compound belongs, have been surveyed as biologically relevant moieties against different cancer cell lines .

Mode of Action

It’s known that quinazoline derivatives exhibit their anticancer activity by interacting with cancer cell lines . The amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, leading to their anticancer effects .

Result of Action

The compound has shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), as evidenced by body weight analysis, mean survival time, and % increase in life span approaches . Six compounds, including this one, have shown significant antitumor activity .

Propriétés

IUPAC Name |

7-chloro-2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF2N5OS/c24-13-5-8-20-27-15(10-21(32)31(20)11-13)12-33-23-29-19-4-2-1-3-16(19)22(30-23)28-14-6-7-17(25)18(26)9-14/h1-11H,12H2,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEONXZNXIMPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2902752.png)

![ethyl 2-{[(3-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2902755.png)

![4-(2-chlorobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2902757.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)